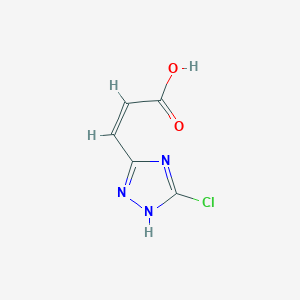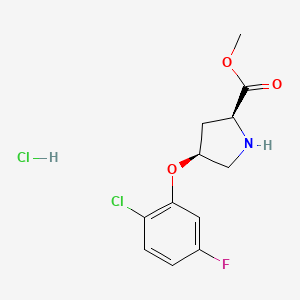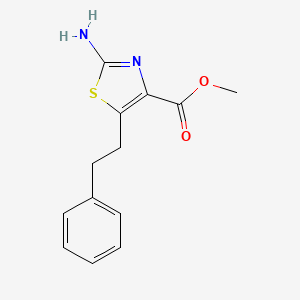![molecular formula C10H10N2O6 B1396473 2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid CAS No. 1296172-34-3](/img/structure/B1396473.png)
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid
Overview
Description
“2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid” is a chemical compound with the molecular formula C10H10N2O6 . It has a molecular weight of 254.20 .
Molecular Structure Analysis
The molecular structure of this compound consists of a nitrophenyl group attached to an amino acetic acid moiety, with a methoxycarbonyl group attached to the phenyl ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.20 . Unfortunately, other specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Hydroxyl Protection in Carbohydrate Transformations
- Application: Utilized as a hydroxyl protecting group in carbohydrate chemistry.
- Details: The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, effectively protects hydroxyl functions in carbohydrate transformations. This protection is stable under various common transformations and can be selectively removed without affecting other typical protecting groups (Daragics & Fügedi, 2010).
Synthesis of Carbazomycin B
- Application: Used in the synthesis of carbazomycin B, a compound with potential pharmaceutical applications.
- Details: A derivative of (2-nitrophenyl)acetic acid is employed in the synthesis process of carbazomycin B, indicating its role in complex organic syntheses (Crich & Rumthao, 2004).
Intermediate in Indole-2-Acetic Acid Methyl Esters
- Application: Serves as an intermediate in the synthesis of various methyl esters of indole-2-acetic acid.
- Details: The compound is an intermediate in producing several esters, showcasing its versatility in organic synthesis (Modi, Oglesby, & Archer, 2003).
Spin Label Reagent Synthesis
- Application: Contributes to the synthesis of spin label reagents for chemical analysis.
- Details: Used in producing nitroxide (aminoxyl) free radicals, which are essential in synthesizing cross-linking spin label reagents (Hideg, Hankovszky, Halász, & Sohár, 1988).
Aromatic Reactivity Studies
- Application: Assists in studying the additivity of substituent effects in aromatic compounds.
- Details: Used to understand how different substituents affect the reactivity of aromatic compounds, providing insights into organic chemistry (Eaborn, Salih, & Walton, 1972).
Synthesis of Cyclic Hydroxamic Acids and Lactams
- Application: Facilitates the synthesis of cyclic hydroxamic acids and lactams with benzoxazine skeleton.
- Details: Its derivatives are utilized in producing hydroxamic acids and lactams, indicating its importance in medicinal chemistry (Hartenstein & Sicker, 1993).
Electrochemical Behavior in Protic Medium
- Application: Investigated for its electrochemical properties in protic media.
- Details: The study of its electrochemical behavior provides insights into its potential applications in electrochemistry and material sciences (David, Hurvois, Tallec, & Toupet, 1995).
Selective Herbicidal Activity
- Application: Shows potential in the development of selective herbicides.
- Details: Derivatives have shown promise in controlling broadleaf weeds, indicating its potential in agricultural chemistry (Hayashi, 1990).
Safety And Hazards
Safety precautions for handling this compound include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be handled under inert gas and protected from moisture . It’s also recommended to use personal protective equipment as required .
properties
IUPAC Name |
2-(5-methoxycarbonyl-2-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-18-10(15)6-2-3-8(12(16)17)7(4-6)11-5-9(13)14/h2-4,11H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMQEFGTZAGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)
![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)
![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole](/img/structure/B1396396.png)
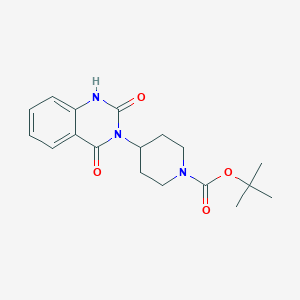
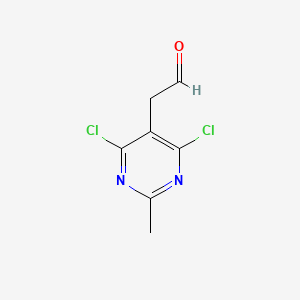
![ethyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396399.png)
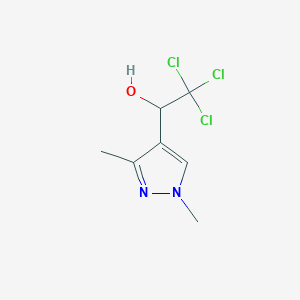

![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1396406.png)
![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)
